molecular formula C15H13ClN2O3S B2668616 N-[3-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]phenyl]methanesulfonamide CAS No. 1445755-78-1

N-[3-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]phenyl]methanesulfonamide

Cat. No.: B2668616
CAS No.: 1445755-78-1
M. Wt: 336.79
InChI Key: PXLAOJYDELVCCI-UHFFFAOYSA-N
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Description

N-[3-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]phenyl]methanesulfonamide is a sophisticated research compound featuring a distinctive molecular architecture that combines a 6-chloropyridin-3-yl moiety connected via an (E)-prop-2-enoyl linker to a methanesulfonamide-functionalized phenyl ring. This strategic molecular design presents researchers with a valuable chemical tool for investigating various biological pathways and developing novel therapeutic strategies. The compound's structural framework shares characteristics with known kinase inhibitor scaffolds referenced in patent literature covering 2-aminophenyl-4-phenylpyrimidines as kinase inhibitors . The 6-chloropyridin-3-yl component represents a privileged structure in medicinal chemistry, frequently employed in the development of targeted therapeutics, while the methanesulfonamide group enhances molecular interactions with biological targets through hydrogen bonding potential. This compound demonstrates significant potential across multiple research domains, particularly in kinase inhibition studies and investigation of signaling pathways relevant to oncology, inflammation, and autoimmune conditions. Research indicates that compounds containing similar chloropyridine and sulfonamide motifs have shown promise as MTH1 inhibitors for treatment of inflammatory and autoimmune conditions . The extended conjugation system created by the (E)-configured propenoyl bridge facilitates optimal molecular geometry for target engagement, potentially enhancing binding affinity and specificity for particular enzyme active sites. Researchers are exploring its application in developing treatments for various conditions including cancer, psoriasis, rheumatoid arthritis, and neurodegenerative disorders, based on the therapeutic areas associated with similar compounds in patent literature . The precise mechanism of action involves targeted inhibition of specific kinase enzymes and signaling pathways critical for cellular proliferation and inflammatory responses. Structural analogs have demonstrated efficacy in modulating disease-relevant pathways, positioning this compound as a valuable chemical probe for elucidating complex biological mechanisms. In research settings, it has shown potential utility in studying programmed cell death, cell cycle regulation, and angiogenesis. The product is provided with comprehensive analytical characterization data including HPLC purity verification, mass spectrometry confirmation, and NMR structural validation. Researchers are advised to handle this compound using appropriate personal protective equipment and implement standard safe laboratory practices, as it is intended strictly for research purposes in controlled laboratory environments.

Properties

IUPAC Name

N-[3-[(E)-3-(6-chloropyridin-3-yl)prop-2-enoyl]phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c1-22(20,21)18-13-4-2-3-12(9-13)14(19)7-5-11-6-8-15(16)17-10-11/h2-10,18H,1H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLAOJYDELVCCI-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C(=O)C=CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C(=O)/C=C/C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]phenyl]methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

  • Molecular Formula : C16H16ClN2O3S
  • Molecular Weight : 350.83 g/mol

The structure features a chloropyridine moiety, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, suggesting a potential role as an anticancer agent.
  • Signal Transduction Modulation : It may affect signal transduction pathways, particularly those related to inflammation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that it can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
PC-3 (Prostate)15.0Cell cycle arrest
A549 (Lung)20.0Inhibition of proliferation

Antimicrobial Activity

The antimicrobial efficacy of this compound has been tested against various pathogens. Results indicate moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Streptococcus pneumoniae64 µg/mL
Escherichia coliNot effective

Case Studies

  • Case Study on Anticancer Efficacy :
    A study published in Cancer Letters evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability after treatment with the compound at concentrations above 10 µM, accompanied by increased markers of apoptosis such as caspase activation.
  • Antimicrobial Efficacy Study :
    Research conducted in Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The study reported an MIC value that suggests potential for further development as an antimicrobial agent.

Comparison with Similar Compounds

6-Chloro-N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-sulfonamide

This compound () shares the 6-chloropyridine core and sulfonamide group but differs in substitution patterns. The sulfonamide is directly attached to the pyridine ring and modified with a 3-fluorobenzyl and methyl group. Key distinctions include:

  • Electronic Effects: The fluorobenzyl group in the analog may alter electron-withdrawing properties compared to the phenyl-enoyl-methanesulfonamide system in the target compound.
Parameter Target Compound 6-Chloro-N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-sulfonamide
Core Structure 6-Chloropyridine + enoyl-phenyl + methanesulfonamide 6-Chloropyridine + sulfonamide + fluorobenzyl
Molecular Weight Higher (due to enoyl-phenyl group) Lower (simpler substituents)
Likely logP Higher (aromaticity and chlorination) Moderate (fluorine reduces lipophilicity)

Furopyridine-Based Sulfonamides

describes a furo[2,3-b]pyridine derivative with a 6-chloro substituent and carboxamide group. While structurally distinct, this compound highlights the prevalence of chlorinated heterocycles in medicinal chemistry. The furopyridine core may offer enhanced metabolic stability compared to the target compound’s enoyl-linked system but lacks the sulfonamide functionality critical for solubility and target interaction.

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